An In-depth Technical Guide to 5-Butoxy-2-fluoropyridine: A Versatile Building Block for Modern Drug Discovery
An In-depth Technical Guide to 5-Butoxy-2-fluoropyridine: A Versatile Building Block for Modern Drug Discovery
This technical guide provides a comprehensive overview of 5-Butoxy-2-fluoropyridine, a functionalized pyridine derivative with significant potential as a key building block in the synthesis of novel therapeutic agents. While direct extensive literature on this specific molecule is emerging, this document synthesizes information from closely related analogs and foundational chemical principles to offer researchers, scientists, and drug development professionals a robust understanding of its core properties, synthesis, and applications.
Core Identification and Chemical Structure
CAS Number and Molecular Formula
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CAS Number: 2199331-88-1 (Hypothetical, assigned for illustrative purposes as this compound is not widely cataloged)
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Molecular Formula: C₉H₁₂FNO
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Molecular Weight: 169.20 g/mol
Chemical Structure
The chemical structure of 5-Butoxy-2-fluoropyridine features a pyridine ring substituted at the 2-position with a fluorine atom and at the 5-position with a butoxy group.
Caption: Chemical structure of 5-Butoxy-2-fluoropyridine.
Synthesis and Reactivity
The synthesis of 5-Butoxy-2-fluoropyridine can be approached through several strategic pathways, primarily leveraging the reactivity of functionalized pyridine precursors. A plausible and efficient method involves the nucleophilic aromatic substitution (SNAr) of a suitable di-substituted pyridine.
Proposed Synthesis Workflow
A logical synthetic route would start from a commercially available precursor like 2,5-difluoropyridine or 5-bromo-2-fluoropyridine. The differential reactivity of the leaving groups at the 2 and 5 positions allows for selective functionalization. The fluorine at the 2-position is highly activated towards nucleophilic attack.
Caption: Proposed synthesis workflow for 5-Butoxy-2-fluoropyridine.
Detailed Experimental Protocol
Objective: To synthesize 5-Butoxy-2-fluoropyridine from 5-Bromo-2-fluoropyridine.
Materials:
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5-Bromo-2-fluoropyridine
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Sodium butoxide
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Anhydrous N,N-Dimethylformamide (DMF)
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Toluene
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)
Procedure:
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To a solution of 5-Bromo-2-fluoropyridine (1.0 eq) in anhydrous DMF, add sodium butoxide (1.2 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the aqueous layer with toluene (3 x 50 mL).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-Butoxy-2-fluoropyridine.
Causality of Experimental Choices:
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Solvent: DMF is a polar aprotic solvent that effectively solvates the sodium butoxide, enhancing its nucleophilicity, and is stable at the required reaction temperatures.
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Inert Atmosphere: This prevents side reactions with atmospheric moisture and oxygen.
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Excess Nucleophile: A slight excess of sodium butoxide ensures the complete consumption of the starting material.
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Workup: The aqueous workup removes the inorganic byproducts and unreacted sodium butoxide. The brine wash helps to break any emulsions and further remove water from the organic layer.
Reactivity Insights
The 2-fluoropyridine moiety is a cornerstone of modern medicinal chemistry due to its unique reactivity.[1] The fluorine atom at the 2-position significantly activates the pyridine ring for nucleophilic aromatic substitution.[2] This reactivity is substantially higher than that of its chloro- or bromo-analogs, allowing for reactions to proceed under milder conditions.[3] The butoxy group at the 5-position is an electron-donating group, which can modulate the overall electronic properties of the pyridine ring and influence its reactivity in subsequent transformations. Irradiation of 2-fluoropyridine with certain amines can lead to nucleophilic displacement reactions.[4]
Applications in Drug Discovery and Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[5][6] Its presence can enhance a molecule's biochemical potency, metabolic stability, and pharmacokinetic profile.[6][7] Functionalized pyridines are crucial intermediates in the synthesis of complex pharmaceutical agents.[8]
The 5-Butoxy-2-fluoropyridine building block offers several advantages for drug development professionals:
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Vector for Further Functionalization: The fluorine atom can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alcohols), providing a versatile handle for introducing diverse pharmacophores.
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Modulation of Physicochemical Properties: The butoxy group enhances lipophilicity, which can be crucial for membrane permeability and oral bioavailability. The fluorine atom can also influence pKa and metabolic stability.
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Scaffold for Bioactive Molecules: Substituted pyridines are integral components of drugs targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][7][9]
Potential Therapeutic Targets
The structural motifs accessible from 5-Butoxy-2-fluoropyridine suggest its potential utility in developing inhibitors for various enzyme classes and receptors. For instance, substituted pyridines have been utilized in the development of inhibitors for kinases, proteases, and G-protein coupled receptors.
Physicochemical and Spectroscopic Data (Predicted)
While experimental data for 5-Butoxy-2-fluoropyridine is not widely available, the following properties can be predicted based on its structure and comparison with similar compounds.
| Property | Predicted Value |
| Boiling Point | 210-220 °C at 760 mmHg |
| Density | ~1.05 g/cm³ |
| Refractive Index | ~1.50 |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.9-8.0 (d, 1H), 7.2-7.3 (dd, 1H), 6.7-6.8 (dd, 1H), 4.0-4.1 (t, 2H), 1.7-1.8 (m, 2H), 1.4-1.5 (m, 2H), 0.9-1.0 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 163.5 (d, J=235 Hz), 148.0 (d, J=15 Hz), 140.0, 125.0 (d, J=5 Hz), 110.0 (d, J=35 Hz), 68.0, 31.0, 19.0, 13.8 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -70 to -75 |
Safety and Handling
As a fluorinated organic compound, 5-Butoxy-2-fluoropyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on related compounds, it may cause skin and eye irritation.[10]
References
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The Crucial Role of 2-Fluoropyridine in Modern Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
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Synthesis of 2-amino-5-fluoropyridine. (2025-08-07). ResearchGate. Retrieved from [Link]
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2-Fluoropyridine | C5H4FN | CID 9746 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015-07-20). Organic Letters - ACS Publications. Retrieved from [Link]
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Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023-05-18). PMC - NIH. Retrieved from [Link]
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Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (n.d.). PMC - NIH. Retrieved from [Link]
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Pyridine: the scaffolds with significant clinical diversity. (2022-05-20). RSC Publishing. Retrieved from [Link]
- CN102898358A - Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
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The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. (n.d.). RSC Publishing. Retrieved from [Link]
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Pyridine scaffold-bearing drugs in therapeutic applications. (n.d.). ResearchGate. Retrieved from [Link]
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2-Bromo-5-fluoropyridine | CAS#:144100-07-2 | Chemsrc. (2025-08-23). Retrieved from [Link]
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The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). Retrieved from [Link]
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